

Synthesis Protocol for N-ethyl-2-pyrrolidin-1ylethanamine

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Compound of Interest		
Compound Name:	N-ethyl-2-pyrrolidin-1- ylethanamine	
Cat. No.:	B1354976	Get Quote

Application Note

Introduction

N-ethyl-2-pyrrolidin-1-ylethanamine is a substituted diamine with potential applications in pharmaceutical and materials science research. Its structure, featuring both a secondary and a tertiary amine, makes it a valuable building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine via a one-pot reductive amination of 2-(pyrrolidin-1-yl)ethanamine with acetaldehyde using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and high selectivity, making it a suitable procedure for various laboratory settings.[1][2][3][4]

Principle of the Method

The synthesis proceeds via a reductive amination reaction. Initially, the primary amine, 2-(pyrrolidin-1-yl)ethanamine, reacts with acetaldehyde to form an intermediate imine. This imine is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired secondary amine, **N-ethyl-2-pyrrolidin-1-ylethanamine**. Sodium triacetoxyborohydride is a preferred reagent for this transformation as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, which minimizes the formation of side products.[1][2] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or dioxane.[1][2][5]



Experimental Protocol

Materials and Equipment

- 2-(Pyrrolidin-1-yl)ethanamine (C₆H₁₄N₂)
- Acetaldehyde (C₂H₄O)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and nitrogen inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure

- To a dry round-bottom flask under a nitrogen atmosphere, add 2-(pyrrolidin-1-yl)ethanamine (1.0 eq).
- Dissolve the amine in anhydrous 1,2-dichloroethane (DCE).



- To the stirred solution, add acetaldehyde (1.2 eq) dropwise.
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
- In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
- Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.[6]
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of aqueous layer).[5]
- Combine the organic layers and wash with water and then with brine.[5]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by silica gel chromatography if necessary.[5]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters



Reagent/Parameter	Molar Ratio	Molecular Weight (g/mol)	Example Quantity (for 10 mmol scale)
2-(Pyrrolidin-1- yl)ethanamine	1.0	114.19	1.14 g
Acetaldehyde	1.2	44.05	0.53 g
Sodium triacetoxyborohydride	1.5	211.94	3.18 g
1,2-Dichloroethane (solvent)	-	-	50 mL
Reaction Time (hours)	-	-	3 - 24
Reaction Temperature (°C)	-	-	20 - 25 (Room Temperature)
Expected Yield	-	-	High

Characterization Data (Predicted and from similar compounds)

Molecular Formula: C₈H₁₈N₂

Molecular Weight: 142.24 g/mol [7]

Appearance: Colorless to pale yellow oil

- 1H NMR: Spectral data for the direct product is not readily available. However, based on the structure and data from similar compounds, the following shifts are expected: a triplet around 1.1 ppm (3H, -CH₂CH₃), a quartet around 2.6 ppm (2H, -CH₂CH₃), and multiplets in the range of 1.7-2.8 ppm for the pyrrolidine and ethylenediamine backbone protons.
- 13C NMR: Expected chemical shifts would include a peak around 15 ppm for the ethyl
 methyl carbon, and peaks in the range of 45-60 ppm for the methylene carbons attached to
 the nitrogen atoms.
- Mass Spectrometry (MS): The mass spectrum of the closely related compound, 2-Pyrrolidinemethanamine, 1-ethyl-, shows a molecular ion peak.[8] For N-ethyl-2-pyrrolidin-

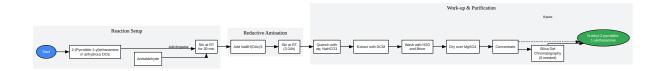


1-ylethanamine, the expected [M+H]+ would be at m/z 143.15.[9]

• Infrared (IR) Spectroscopy: The IR spectrum of the starting material, 2-(pyrrolidin-1-yl)ethanamine, shows characteristic N-H stretching bands for the primary amine.[10] Upon successful synthesis, the IR spectrum of the product is expected to show a single N-H stretching band characteristic of a secondary amine.

Visualizations

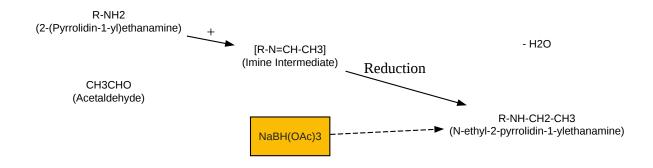
Synthesis Workflow



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Caption: Workflow for the synthesis of **N-ethyl-2-pyrrolidin-1-ylethanamine**.

Reaction Mechanism





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Caption: Simplified mechanism of reductive amination.

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